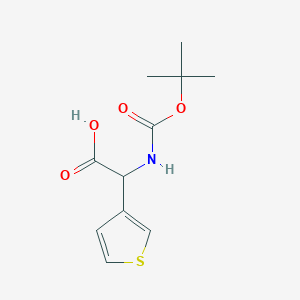

2-(Boc-amino)-2-(3-thiophenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYLMXXKPBZDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370374 | |

| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40512-57-0 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40512-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Boc-amino)-2-(3-thiophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, a non-canonical amino acid with potential applications in medicinal chemistry and drug development. Thiophene-containing amino acids are of significant interest due to the ability of the thiophene moiety to act as a bioisostere for phenyl rings and to engage in specific interactions with biological targets.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, valued for its stability and ease of removal under acidic conditions.[3]

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be devised based on well-established methodologies in organic chemistry. This guide outlines a proposed two-step synthesis involving a Strecker reaction followed by Boc protection, and details the expected analytical characterization of the final compound.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-stage process. The initial step involves the synthesis of the unprotected α-amino acid, 2-amino-2-(3-thiophenyl)acetic acid, via the Strecker synthesis.[4][5][6] This is followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc-anhydride).[3][7]

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-(3-thiophenyl)acetic acid via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[5][6][8]

-

Imine Formation: 3-Thiophenecarboxaldehyde is reacted with ammonium chloride in an aqueous or alcoholic medium. The ammonium chloride serves as a source of ammonia, which condenses with the aldehyde to form an imine intermediate in situ.[4]

-

Cyanide Addition: Potassium or sodium cyanide is then added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form 2-amino-2-(3-thiophenyl)acetonitrile.[6]

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as concentrated hydrochloric acid, typically with heating. This step converts the nitrile group into a carboxylic acid group, yielding the desired 2-amino-2-(3-thiophenyl)acetic acid.[5] The product can be isolated by adjusting the pH to its isoelectric point to induce precipitation.

Step 2: Boc Protection of 2-Amino-2-(3-thiophenyl)acetic acid

The protection of the amino group is a standard procedure in peptide synthesis.[3][9]

-

Dissolution: The synthesized 2-amino-2-(3-thiophenyl)acetic acid is dissolved in a suitable solvent system, commonly a mixture of dioxane and water or tetrahydrofuran (THF) and water.[3]

-

Basification: A base, such as sodium hydroxide or sodium bicarbonate, is added to the solution to deprotonate the amino group, making it more nucleophilic.[7]

-

Addition of Boc-Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc-anhydride.[9]

-

Work-up and Isolation: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified (e.g., with citric acid or dilute HCl) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the final product, this compound.

Characterization Data

The following tables summarize the expected analytical data for this compound based on the known spectroscopic properties of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiophene H-2, H-4, H-5 | 7.0 - 7.5 | m | The exact shifts and coupling patterns will depend on the electronic effects of the substituent.[10] |

| α-CH | 5.0 - 5.5 | d or s | Broadened due to the adjacent NH group. |

| NH (Boc) | 5.0 - 6.0 | d (broad) | May exchange with D₂O. |

| Boc (CH₃)₃ | ~1.4 | s | Characteristic singlet integrating to 9 protons. |

| COOH | 10.0 - 12.0 | s (broad) | May not be observed in all solvents; exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| COOH | 170 - 175 | The chemical shift is typical for carboxylic acids.[11][12] |

| C=O (Boc) | 155 - 157 | Characteristic chemical shift for the carbamate carbonyl.[13][14] |

| Thiophene C-3 | 135 - 140 | Point of attachment to the amino acid moiety.[10] |

| Thiophene C-2, C-4, C-5 | 120 - 130 | Aromatic region.[10] |

| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the tert-butyl group. |

| α-C | 55 - 60 | The α-carbon of the amino acid. |

| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the tert-butyl group. |

Table 3: Predicted FTIR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Very broad due to hydrogen bonding. |

| N-H (Carbamate) | 3400 - 3200 | Medium | Stretching vibration. |

| C-H (Thiophene) | ~3100 | Weak | Aromatic C-H stretch. |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong | Carbonyl stretch. |

| C=O (Boc-carbamate) | 1700 - 1680 | Strong | Carbonyl stretch of the Boc group.[15] |

| C=C (Thiophene) | 1600 - 1450 | Medium-Weak | Aromatic ring stretching. |

| C-O (Carbamate/Acid) | 1300 - 1150 | Strong | Stretching vibrations. |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z | Fragmentation Pattern | Notes |

| [M+H]⁺ | 258.08 | Loss of isobutylene (-56 Da) or tert-butanol (-74 Da) | Characteristic fragmentation of the Boc group.[] |

| [M-H]⁻ | 256.06 | Loss of CO₂ (-44 Da) | Decarboxylation of the carboxylate anion. |

| [M+Na]⁺ | 280.06 | - | Sodium adduct. |

Potential Applications in Drug Development

Thiophene-containing amino acids are valuable building blocks in medicinal chemistry.[1][17] They are often used as substitutes for phenylalanine or other aromatic amino acids to modulate the pharmacological properties of peptides and small molecules. The thiophene ring can influence lipophilicity, metabolic stability, and binding interactions with protein targets.[17]

The incorporation of this compound into peptide sequences could lead to novel therapeutics with altered receptor selectivity or improved pharmacokinetic profiles. Thiophene derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][18] Therefore, this compound serves as a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs. The functionalization of thiophene-based ligands with amino acids has also been explored for their affinity towards protein aggregates associated with neurodegenerative diseases.[19]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Application of Boc-anhydride [en.highfine.com]

- 10. benchchem.com [benchchem.com]

- 11. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 17. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. liu.diva-portal.org [liu.diva-portal.org]

Spectroscopic and Synthetic Profile of N-Boc-3-thienylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-Boc-3-thienylglycine, a key building block in contemporary drug discovery and peptide chemistry. The strategic incorporation of the thiophene moiety offers unique structural and electronic properties, making this amino acid derivative a valuable component for modulating the pharmacological profiles of peptidomimetics and other bioactive molecules. This document details the expected spectroscopic data for N-Boc-3-thienylglycine and provides standardized experimental protocols for its synthesis and characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Boc-3-thienylglycine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.10 | m | 3H | Thienyl-H |

| ~5.50 | d | 1H | α-CH |

| ~5.20 | d | 1H | NH |

| ~1.45 | s | 9H | Boc (C(CH₃)₃) |

Solvent: CDCl₃. The chemical shifts for the thienyl protons can vary depending on the substitution pattern and electronic environment. The coupling constants for the α-CH and NH protons are typically in the range of 6-8 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-3-thienylglycine

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~140 - 120 | Thienyl-C |

| ~80 | Boc (C (CH₃)₃) |

| ~55 | α-C |

| ~28.3 | Boc (C(CH₃ )₃) |

Solvent: CDCl₃. The exact chemical shifts of the thienyl carbons are dependent on their position within the ring.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Boc-3-thienylglycine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 (broad) | Strong | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch (urethane) |

| ~3100 | Weak | C-H stretch (aromatic) |

| 2975, 2930 | Medium-Weak | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1520 | Medium | N-H bend (urethane) |

| ~1160 | Strong | C-O stretch (urethane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Boc-3-thienylglycine

| m/z | Ion | Notes |

| 272.08 | [M+H]⁺ | Calculated for C₁₁H₁₅NO₄S |

| 216.03 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| 172.04 | [M-Boc+H]⁺ | Loss of the entire Boc group |

M refers to the molecular weight of N-Boc-3-thienylglycine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-Boc-3-thienylglycine and its subsequent spectroscopic characterization.

Synthesis of N-Boc-3-thienylglycine

This procedure describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

3-Thienylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaHCO₃ solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield N-Boc-3-thienylglycine.

Spectroscopic Characterization

Sample Preparation:

-

Accurately weigh 5-10 mg of N-Boc-3-thienylglycine.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid N-Boc-3-thienylglycine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Process the spectrum to obtain a transmittance or absorbance plot.

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of N-Boc-3-thienylglycine in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a concentration of approximately 1-10 pmol/µL.[2]

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.[2]

Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to the synthesis and analysis of N-Boc-3-thienylglycine.

Caption: Synthetic workflow for N-Boc-3-thienylglycine.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Chemical Properties of 2-(tert-butoxycarbonylamino)-2-(thiophen-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-(tert-butoxycarbonylamino)-2-(thiophen-3-yl)acetic acid, a key building block in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, synthesis, and purification, and discusses its relevance in the development of novel therapeutics.

Chemical Identity and Physical Properties

2-(tert-butoxycarbonylamino)-2-(thiophen-3-yl)acetic acid, also known as Boc-3-thienylglycine, is a non-proteinogenic amino acid derivative. The presence of the thiophene ring makes it a valuable component in the design of peptidomimetics and other small molecule drugs, offering unique structural and electronic properties.

Table 1: General Chemical Information

| Identifier | Value |

| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-3-yl)acetic acid[1] |

| CAS Number | 40512-57-0[1] |

| Molecular Formula | C₁₁H₁₅NO₄S[1] |

| Molecular Weight | 257.31 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O[1] |

| InChIKey | VJYLMXXKPBZDHN-UHFFFAOYSA-N |

| Physical Form | White to off-white solid |

| Storage | Refrigerator (2-8 °C) |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | (R)-enantiomer: 115 - 121 °C(S)-enantiomer: 118 - 124 °C |

| Solubility | Data not available. Generally expected to be soluble in organic solvents like methanol, DMSO, and dichloromethane. |

| pKa | Data not available. The carboxylic acid moiety is expected to have a pKa in the range of 3-5, typical for α-amino acids with a protected amino group. |

Synthesis and Purification

The synthesis of 2-(tert-butoxycarbonylamino)-2-(thiophen-3-yl)acetic acid typically involves the protection of the amino group of the corresponding amino acid, 2-amino-2-(thiophen-3-yl)acetic acid.

General Synthesis Protocol: Boc Protection

A common method for the introduction of the tert-butoxycarbonyl (Boc) protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Workflow for Boc Protection:

Purification Protocols

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common methods include recrystallization and column chromatography.

Experimental Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

-

Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy.

-

Add a few drops of the "good" solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| tert-Butyl (CH₃)₃ | ~1.4 | ~28 |

| tert-Butyl (quaternary C) | - | ~80 |

| α-CH | ~5.2-5.4 | ~55-60 |

| Thiophene C2-H | ~7.3 | ~125 |

| Thiophene C4-H | ~7.1 | ~127 |

| Thiophene C5-H | ~7.4 | ~122 |

| Thiophene C3 | - | ~138 |

| Carboxyl C=O | - | ~173-176 |

| Boc C=O | - | ~155 |

| Carboxyl OH | Broad singlet, variable | - |

| Amide NH | Broad singlet, variable | - |

Mass Spectrometry:

In mass spectrometry, the molecule is expected to fragment in a predictable manner. Key fragmentation patterns would likely involve the loss of the tert-butyl group, the Boc group, and the carboxylic acid group.

Logical Relationship of Mass Spectrometry Fragmentation:

Role in Drug Development and Research

2-(tert-butoxycarbonylamino)-2-(thiophen-3-yl)acetic acid is a valuable building block in the synthesis of peptides and peptidomimetics. The thiophene moiety can introduce conformational constraints and potential metabolic stability, and can also participate in specific interactions with biological targets. Thiophene-containing compounds have shown a wide range of biological activities, including as enzyme inhibitors and receptor modulators.

While no specific signaling pathways involving this particular compound have been detailed in the literature, its structural similarity to other biologically active thiophene derivatives suggests its potential for use in the development of new therapeutic agents. Further research is warranted to explore its biological activities and potential applications in drug discovery.

Safety Information

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

References

The Elusive Crystal Structure of Boc-Protected Thiophenylglycine: A Technical Guide for Researchers

For Immediate Release

Cambridge, MA – December 27, 2025 – Despite its significance as a potential building block in medicinal chemistry and drug development, a definitive single-crystal X-ray structure of Boc-protected thiophenylglycine remains conspicuously absent from the public scientific record. This comprehensive technical guide addresses this knowledge gap by providing researchers, scientists, and drug development professionals with a summary of available data on closely related structures, detailed experimental protocols for its synthesis and crystallization, and a procedural workflow for its eventual structural determination.

Executive Summary

N-tert-butoxycarbonyl (Boc)-protected thiophenylglycine is a non-standard amino acid derivative with potential applications in peptide synthesis and the development of novel therapeutics. The strategic placement of a phenylthio group offers unique possibilities for molecular interactions and further chemical modification. However, the lack of a published crystal structure limits the full understanding of its three-dimensional conformation, which is critical for rational drug design and molecular modeling. This guide provides a practical framework for researchers to independently determine this structure.

Comparative Crystallographic Data

While the crystal structure of Boc-protected thiophenylglycine is not available, the Cambridge Structural Database (CSD) contains data for a structurally related compound, tert-butyl (phenylsulfinyl)carbamate. This molecule shares the core features of a phenyl group attached to a sulfur atom and a Boc-protecting group. Analysis of its crystal structure can provide valuable insights into the potential bond lengths, angles, and packing interactions that might be observed in Boc-protected thiophenylglycine.

Table 1: Crystallographic Data for tert-butyl (phenylsulfinyl)carbamate [1]

| Parameter | Value |

| CCDC Number | 1510979 |

| Chemical Formula | C₁₁H₁₅NO₃S |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.5337(10) |

| b (Å) | 10.7168(11) |

| c (Å) | 11.5675(11) |

| V (ų) | 1181.9(2) |

| Z | 4 |

| Temperature (K) | 173 |

Table 2: Selected Bond Lengths for tert-butyl (phenylsulfinyl)carbamate [1]

| Bond | Length (Å) |

| S-O | 1.50 (avg) |

| S-N | 1.68 (avg) |

| S-C(phenyl) | 1.79 (avg) |

| N-C(Boc) | 1.38 (avg) |

Experimental Protocols

The successful determination of the crystal structure of Boc-protected thiophenylglycine hinges on the synthesis of high-purity material and the growth of diffraction-quality single crystals. The following protocols are based on established methods for the synthesis and crystallization of Boc-protected amino acids.

Synthesis of Boc-Protected Thiophenylglycine

A plausible synthetic route to Boc-protected thiophenylglycine involves the reaction of 2-amino-2-(phenylthio)acetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

2-amino-2-(phenylthio)acetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

3M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-amino-2-(phenylthio)acetic acid in an aqueous solution of sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 with 3M HCl to precipitate the product.[2]

-

Extract the precipitated product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine until neutral.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected thiophenylglycine.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several methods should be attempted to find the optimal conditions.

General Considerations:

-

Start with high-purity material. If necessary, purify the crude product by column chromatography.

-

Use clean glassware to avoid nucleation sites.

-

Allow for slow evaporation of the solvent to promote the growth of larger, more ordered crystals.

Methods:

-

Slow Evaporation: Dissolve the purified product in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) in a vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is less soluble, such as hexane). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

Solvent Trituration: If the product is an oil, attempt to induce solidification by adding a non-polar solvent like n-hexane and stirring vigorously.[2] This can sometimes produce a microcrystalline solid that can be used for further recrystallization attempts.

Single-Crystal X-ray Diffraction Workflow

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure.

Procedure:

-

Crystal Selection and Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[3] The positions and intensities of the diffracted beams are recorded by a detector.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or Patterson functions.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal displacement parameters to arrive at a final, accurate crystal structure.

-

Validation and CIF File Generation: The final structure is validated to ensure its chemical and crystallographic sensibility. The results, including atomic coordinates, bond lengths, bond angles, and other crystallographic information, are compiled into a Crystallographic Information File (CIF).

Conclusion

While the crystal structure of Boc-protected thiophenylglycine has yet to be reported, this guide provides the necessary framework for its determination. By following the outlined synthetic and crystallographic protocols, researchers can contribute a valuable piece of structural information to the scientific community, thereby enabling more precise molecular modeling and accelerating the discovery of new chemical entities for various applications.

References

A Technical Guide to the Discovery and Application of Novel Thiophene-Containing Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as potency, stability, and receptor selectivity. Among these, thiophene-containing amino acids have emerged as a versatile class of building blocks. The thiophene ring, a sulfur-containing aromatic heterocycle, can act as a bioisostere for the phenyl ring of phenylalanine, while also introducing unique electronic and steric properties. This guide provides an in-depth overview of the synthesis of novel thiophene-containing amino acids and their successful integration into peptide chains, supported by detailed experimental protocols and quantitative data.

Synthesis of Novel Thiophene-Containing Amino Acids

The synthesis of thiophene-containing amino acids can be achieved through various established organic chemistry methodologies. A common approach involves the diastereoselective alkylation of a glycine equivalent. This method offers a high degree of stereochemical control, which is crucial for the biological activity of the resulting peptides.

One key intermediate in this process is a chiral glycine enolate equivalent, which can be alkylated with a thiophene-containing electrophile. For instance, the synthesis of Fmoc-L-3-(2-benzothienyl)alanine has been reported with an overall yield of 62%.[1] The process begins with the stereoselective alkylation of the anion derived from (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine using 2-chloromethylthiophene, affording the trans-monosubstituted product in 88% yield.[1] Subsequent hydrolysis and protection of the α-amino group with Fmoc-OSu yields the final product.[1]

Another versatile method for synthesizing thiophene derivatives is the Gewald reaction, which can be adapted to produce precursors for amino acid synthesis.[2][3]

Protecting Group Strategies: Fmoc and Boc

For application in solid-phase peptide synthesis (SPPS), the α-amino group of the thiophene-containing amino acid must be protected. The most common protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc).

The synthesis of Fmoc-protected amino acids typically involves the reaction of the free amino acid with an Fmoc-donating reagent such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base. A general procedure involves dissolving the amino acid in a mixed solvent system like water/dioxane with sodium carbonate, followed by the addition of Fmoc-OSu.[4] The reaction is typically stirred at room temperature for several hours, after which the product is isolated and purified.[4]

For the synthesis of Boc-protected amino acids, a common reagent is di-tert-butyl dicarbonate (Boc-anhydride). The reaction is usually carried out in a mixture of an organic solvent and water with a suitable base, such as sodium hydroxide or triethylamine.[5]

Table 1: Synthesis and Properties of Key Thiophene-Containing Amino Acid Derivatives

| Compound Name | Synthesis Method | Protecting Group | Overall Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Fmoc-L-3-(2-benzothienyl)alanine | Diastereoselective alkylation | Fmoc | 62[1] | C₂₂H₁₉NO₄S | 393.46 | 130309-35-2[4] |

| Fmoc-β-(3-thienyl)-L-alanine | Not specified | Fmoc | Not specified | C₂₂H₁₉NO₄S | 393.4[6] | 186320-06-9[6] |

Incorporation of Thiophene-Containing Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of novel thiophene-containing amino acids into peptide sequences is predominantly achieved using Fmoc-based SPPS. This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

A standard SPPS cycle consists of two main steps:

-

Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[7][8]

-

Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.[8]

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve coupling efficiency.[9] More recently, uronium/aminium-based coupling reagents like HBTU, HATU, and HCTU have become popular due to their high reactivity and efficiency.[7]

Experimental Protocol: Manual Fmoc-SPPS of a Thiophene-Containing Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating a thiophene-containing amino acid.

1. Resin Preparation and First Amino Acid Loading:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.

-

For loading the first amino acid, activate the Fmoc-amino acid (4 equivalents) with a suitable coupling reagent (e.g., HCTU, 3.9 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF and dichloromethane (DCM).

2. Peptide Chain Elongation (for each subsequent amino acid):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.

-

Coupling: In a separate vial, dissolve the Fmoc-thiophene-amino acid (or other Fmoc-amino acid) (4 equivalents) and a coupling reagent (e.g., HCTU, 3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to activate.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). For sterically hindered amino acids, a double coupling may be necessary.

-

Wash the resin with DMF.

3. Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DMF and DCM, and dry under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5 for many standard protecting groups).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

4. Purification and Analysis:

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11]

-

Analyze the purity of the collected fractions by analytical RP-HPLC.[12]

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Table 2: Representative Data for SPPS of Peptides

| Peptide Sequence | Synthesis Method | Crude Purity (%) | Final Purity (%) | Overall Yield (%) | Reference |

| NBC112 | Manual SPPS | Not specified | >95 | 64 | [13] |

| NBC759 | Manual SPPS | Not specified | >95 | 78 | [13] |

Note: The yields and purities are highly sequence-dependent and require optimization for each specific peptide.

Visualization of Synthesis and Biological Action

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the synthesis of a peptide containing a novel thiophene amino acid using Fmoc-SPPS.

Caption: General workflow for the synthesis and purification of a thiophene-containing peptide.

Potential Signaling Pathways

Peptides containing unnatural amino acids are often designed to target specific biological pathways involved in disease. G protein-coupled receptors (GPCRs) are a major class of drug targets, and many endogenous ligands for GPCRs are peptides.[14] The incorporation of thiophene-containing amino acids can modulate the interaction of these peptides with their GPCR targets, potentially leading to enhanced agonistic or antagonistic activity.

The following diagram illustrates a simplified GPCR signaling cascade that could be targeted by a novel thiophene-containing peptide ligand.

Caption: Simplified GPCR signaling pathway targeted by a peptide ligand.

Conclusion

The development of novel thiophene-containing amino acids offers exciting opportunities for the design of next-generation peptide therapeutics. By leveraging established synthetic methodologies and solid-phase peptide synthesis techniques, researchers can create peptides with enhanced biological properties. The detailed protocols and data presented in this guide provide a foundation for scientists and drug development professionals to explore the potential of this unique class of unnatural amino acids in their own research endeavors. Further investigation into the specific biological targets and signaling pathways modulated by these peptides will undoubtedly pave the way for new and innovative therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-Boc-amino-(3-thienyl)acetic Acid (CAS 40512-57-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-amino-(3-thienyl)acetic acid, with CAS number 40512-57-0, is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure incorporates a thiophene ring, a common motif in pharmacologically active compounds, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This Boc protection makes it an ideal intermediate for peptide synthesis and the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, suppliers, and its role in the development of therapeutic agents.

Chemical and Physical Properties

While extensive experimental data for this specific compound is limited in publicly available literature, a combination of predicted and available data for structurally related compounds provides insight into its characteristics.

| Property | Value | Source |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid | N/A |

| Synonyms | N-Boc-amino-(3-thienyl)acetic acid, 2-(Boc-amino)-2-(3-thiophenyl)acetic Acid | N/A |

| CAS Number | 40512-57-0 | N/A |

| Molecular Formula | C11H15NO4S | N/A |

| Molecular Weight | 257.31 g/mol | N/A |

| Predicted Boiling Point | 425.2°C at 760 mmHg | [1] |

| Predicted XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 104 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

Note: Much of the available data is predicted. Experimental validation is recommended.

Safety and Handling

Based on available safety data sheets, N-Boc-amino-(3-thienyl)acetic acid should be handled with standard laboratory precautions.

| Aspect | Recommendation |

| Storage | Store refrigerated in a dry, well-ventilated place. |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. |

| Personal Protective Equipment | Wear appropriate protective clothing, gloves, and eye/face protection. |

| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide, nitrogen oxides, and sulfur oxides. |

Role in Synthesis and Drug Discovery

N-Boc-amino-(3-thienyl)acetic acid is primarily utilized as a synthetic intermediate. The Boc-protecting group allows for the controlled formation of amide bonds during peptide synthesis or the construction of other complex molecules. The thiophene moiety is a key structural feature in a variety of biologically active compounds, suggesting that this building block is valuable for creating novel therapeutic agents.

While specific examples detailing the use of CAS 40512-57-0 are not prevalent, structurally similar thiophene-containing amino acids are known to be precursors for orexin receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors. This indicates a likely application of N-Boc-amino-(3-thienyl)acetic acid in the development of drugs for insomnia and type 2 diabetes.

Representative Experimental Protocol: Peptide Coupling

The following is a representative protocol for a peptide coupling reaction where a compound like N-Boc-amino-(3-thienyl)acetic acid would be utilized. This protocol is based on standard methods for Boc-solid-phase peptide synthesis (SPPS).[2][3]

Objective: To couple N-Boc-amino-(3-thienyl)acetic acid to an amino acid residue on a solid support.

Materials:

-

Resin with a free amino group (e.g., aminomethylated polystyrene)

-

N-Boc-amino-(3-thienyl)acetic acid

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., N,N-diisopropylethylamine - DIEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Deprotection solution (e.g., Trifluoroacetic acid - TFA in dichloromethane - DCM)

-

Neutralization solution (e.g., DIEA in DMF)

-

Washing solvents (DMF, DCM, Methanol)

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Deprotection: If the resin-bound amino acid is N-terminally protected, remove the protecting group (e.g., with TFA in DCM).

-

Neutralization: Neutralize the resin with a base solution (e.g., DIEA in DMF).

-

Activation of N-Boc-amino-(3-thienyl)acetic acid: In a separate vessel, dissolve N-Boc-amino-(3-thienyl)acetic acid and the coupling reagent in DMF. Add the base to initiate activation.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture until the reaction is complete (monitor with a ninhydrin test).

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

Example of a Biologically Active Molecule with a Similar Core: T-62

To illustrate the biological relevance of the 2-amino-thiophene scaffold, we can examine T-62, a known positive allosteric modulator of the adenosine A1 receptor.[4][5][6] While not directly synthesized from CAS 40512-57-0, its structure contains a related 2-aminothiophene core, highlighting the therapeutic potential of this chemical class.

Biological Activity: T-62 enhances the activity of the adenosine A1 receptor, which is involved in various physiological processes, including the regulation of heart rate, neurotransmitter release, and pain perception.[7][8][9] Allosteric modulators like T-62 offer a more nuanced approach to receptor modulation compared to direct agonists or antagonists.[5]

Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[7][10][11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate other signaling cascades, including phospholipase C (PLC) and various ion channels.[7][10]

Suppliers

N-Boc-amino-(3-thienyl)acetic acid (CAS 40512-57-0) is available from a variety of chemical suppliers specializing in research and development compounds. Some of these suppliers include:

-

Combi-Blocks, Inc.

-

eMolecules (available through Fisher Scientific)

-

Pharmacore

-

Oakwood Products, Inc.

-

Shanghai Bi De Pharmaceutical Technology Co., Ltd.

-

BLDpharm

This is not an exhaustive list, and availability may vary.

Conclusion

N-Boc-amino-(3-thienyl)acetic acid is a valuable synthetic building block for the development of novel therapeutic agents. Its structural features, particularly the thiophene ring, make it a promising starting material for the synthesis of compounds targeting a range of biological pathways. While specific experimental data and direct biological activity information for this compound are limited, its utility is evident from the broader context of medicinal chemistry and the known activities of structurally related molecules. Further research and publication of experimental findings will undoubtedly provide a more complete understanding of its properties and applications.

References

- 1. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Adenosine A1 receptor activator T62 | Adenosine Receptor | TargetMol [targetmol.com]

- 5. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repeated dosing with oral allosteric modulator of adenosine A1 receptor produces tolerance in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-(Boc-amino)-2-(3-thiophenyl)acetic Acid in Organic Solvents

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, a key intermediate in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of precise quantitative solubility data in public literature, this document presents an illustrative solubility profile based on the general properties of N-Boc protected amino acids. Furthermore, it outlines a comprehensive, standardized experimental protocol for the accurate determination of thermodynamic solubility. This guide is intended to serve as a practical resource for laboratory professionals engaged in process development, formulation, and chemical synthesis involving this compound.

Introduction: Understanding the Solubility Profile

This compound is a non-canonical, protected amino acid derivative. The molecule incorporates a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid functional group, alongside an aromatic thiophene ring. This amphipathic nature dictates its solubility, making it generally soluble in a range of organic solvents while being poorly soluble in highly nonpolar solvents like hexanes or in water.

Understanding the solubility of this compound is critical for a variety of applications:

-

Reaction Condition Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the solution phase, which can significantly impact reaction kinetics and yield.

-

Purification Processes: Solubility data guides the choice of solvent systems for crystallization, precipitation, and chromatography.

-

Formulation Development: For applications in drug discovery, knowing the solubility is fundamental for developing suitable delivery systems.

Quantitative and Qualitative Solubility Data

Precise, experimentally-derived quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on the known behavior of similar Boc-protected amino acids, an illustrative solubility profile can be constructed.[1] The principle of "like dissolves like" is a central concept; solvents with polarities that can effectively solvate both the carboxylic acid and the Boc group will be most effective.[1]

The following table summarizes plausible solubility values in common organic solvents at standard laboratory conditions (20-25°C).

Disclaimer: The following data is illustrative and intended for guidance purposes only. It is not based on direct experimental measurement for this specific compound. Experimental verification is strongly recommended.

| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility (mg/mL) | Qualitative Description |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 85 | Very Soluble |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 6.4 | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~ 70 | Freely Soluble |

| Ethyl Acetate | CH₃COOCH₂CH₃ | 4.4 | ~ 50 | Soluble |

| Acetone | CH₃COCH₃ | 5.1 | ~ 60 | Soluble |

| Methanol | CH₃OH | 5.1 | ~ 35 | Sparingly Soluble |

| Ethanol | C₂H₅OH | 4.3 | ~ 25 | Sparingly Soluble |

| Acetonitrile | CH₃CN | 5.8 | ~ 30 | Sparingly Soluble |

| Toluene | C₇H₈ | 2.4 | < 5 | Slightly Soluble |

| Hexane | C₆H₁₄ | 0.1 | < 1 | Insoluble |

| Water | H₂O | 10.2 | < 1 | Insoluble |

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain accurate quantitative data, a standardized experimental protocol is necessary. The equilibrium saturation method is a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[1] This involves creating a saturated solution and then quantifying the concentration of the dissolved solute.[2][3]

Principle

An excess amount of the solid compound is suspended in a known volume of the solvent. The mixture is agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured, which corresponds to its solubility.

Apparatus and Reagents

-

Apparatus: Analytical balance, scintillation vials or test tubes with screw caps, constant temperature shaker/incubator, centrifuge, syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material), volumetric flasks, pipettes, and an HPLC-UV or UV-Vis spectrophotometer.

-

Reagents: this compound (high purity), and selected organic solvents (HPLC grade or equivalent).

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.[2]

-

Pipette a precise, known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker (e.g., set to 25°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vial at a high speed (e.g., 5000 rpm for 10 minutes).[2]

-

Carefully draw the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent undissolved solids from affecting the final measurement.[2]

-

-

Quantification of Solute (HPLC-UV Method):

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.[2]

-

Inject the diluted sample into the HPLC and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation

Calculate the solubility using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Where the Dilution Factor is the total volume of the diluted solution divided by the initial volume of the saturated solution sample.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for determining the thermodynamic solubility of a solid.

References

A Theoretical Exploration of the Conformational Landscape of N-Boc-3-thienylglycine

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The thienyl group in N-Boc-3-thienylglycine introduces unique steric and electronic properties that can influence the backbone conformation of peptides and other molecules into which it is incorporated.[1][3] A thorough understanding of its intrinsic conformational preferences is therefore essential for predicting the structural and, consequently, the biological properties of larger molecules containing this residue. This guide details a computational approach to elucidate the low-energy conformations of N-Boc-3-thienylglycine in the gas phase and in a solvated environment.

Computational Methodology

The conformational landscape of N-Boc-3-thienylglycine was explored using a multi-step computational protocol. This approach is designed to efficiently identify all relevant low-energy conformers and to obtain accurate energetic and geometric parameters.

Initial Conformational Search

A systematic search of the conformational space was performed by rotating the key dihedral angles (φ, ψ, and χ) that define the molecule's overall shape. The primary dihedral angles are defined as:

-

φ (phi): C-N-Cα-C'

-

ψ (psi): N-Cα-C'-O

-

χ1 (chi1): N-Cα-Cβ-S

-

χ2 (chi2): Cα-Cβ-S-Cγ

A preliminary scan of the potential energy surface was conducted using a molecular mechanics force field to rapidly identify a set of low-energy initial structures.

Quantum Mechanical Calculations

The geometries of the conformers identified in the initial search were then optimized using Density Functional Theory (DFT) calculations, a robust method for studying molecular structures and energies.[4][6]

-

Software: Gaussian 16

-

Functional: B3LYP[4]

-

Basis Set: 6-31+G(d) for initial optimization and frequency calculations.[4]

-

Refined Energies: Single-point energy calculations were performed on the optimized geometries using a larger basis set, 6-311++G(2d,2p), to obtain more accurate relative energies.[4]

-

Solvation Effects: The influence of a solvent environment (water) was modeled using the Polarizable Continuum Model (PCM).[6]

Frequency calculations were performed for all optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE).

Results and Discussion

The conformational analysis revealed several low-energy conformers for N-Boc-3-thienylglycine. The relative energies and key dihedral angles for the most stable conformers in the gas phase are summarized in Table 1.

Table 1: Relative Energies and Dihedral Angles of N-Boc-3-thienylglycine Conformers (Gas Phase)

| Conformer | Relative Energy (kcal/mol) | φ (°) | ψ (°) | χ1 (°) | χ2 (°) |

| I | 0.00 | -150 | 150 | 60 | 0 |

| II | 0.85 | -70 | 140 | 180 | 0 |

| III | 1.20 | -150 | -70 | -60 | 180 |

| IV | 1.75 | 60 | 60 | 60 | 0 |

| V | 2.10 | -70 | -50 | 180 | 180 |

The results indicate that the extended conformation (Conformer I) is the most stable in the gas phase. This is a common feature for amino acid derivatives where steric hindrance is minimized. The relative energies of the other conformers are within a few kcal/mol, suggesting that multiple conformations may be populated at room temperature.

The effect of solvation on the relative stability of the conformers is presented in Table 2.

Table 2: Relative Energies of N-Boc-3-thienylglycine Conformers in Water (PCM)

| Conformer | Relative Energy (kcal/mol) |

| I | 0.25 |

| II | 0.00 |

| III | 1.50 |

| IV | 1.10 |

| V | 1.80 |

In a simulated aqueous environment, the relative energies of the conformers are altered. Conformer II, which has a more compact structure, becomes the global minimum. This is likely due to more favorable interactions with the polar solvent.

Experimental Protocols (Hypothetical)

While this guide is theoretical, the following experimental protocols would be suitable for validating the computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the measurement of nuclear Overhauser effects (NOEs) and coupling constants (J-values), can provide information about the proximity of protons and the dihedral angles in the molecule. These experimental data can be compared with the predicted values for each conformer to determine the predominant conformation in solution.

X-ray Crystallography

If N-Boc-3-thienylglycine can be crystallized, X-ray diffraction would provide a definitive, solid-state conformation of the molecule.[7] This would serve as an excellent benchmark for the computational results.

Visualizations

The following diagrams illustrate the workflow of the theoretical conformational analysis and the relationship between the key dihedral angles.

Caption: Workflow for the theoretical conformational analysis.

Caption: Key dihedral angles in N-Boc-3-thienylglycine.

Conclusion

This theoretical investigation provides valuable insights into the conformational preferences of N-Boc-3-thienylglycine. The identification of multiple low-energy conformers highlights the flexibility of this molecule. The computational methodology outlined here serves as a robust framework for the conformational analysis of other non-proteinogenic amino acids and is a critical step in the structure-based design of new therapeutic agents. The data presented in this guide can aid researchers in understanding how the incorporation of N-Boc-3-thienylglycine can influence the secondary structure of peptides and the overall topology of small molecule drugs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. americapeptides.com [americapeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Sourcing Enantiomerically Pure 2-(Boc-amino)-2-(3-thiophenyl)acetic Acid for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for enantiomerically pure 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, a critical chiral building block in pharmaceutical synthesis. This document offers a comparative summary of commercial suppliers, detailed experimental protocols for quality assessment, and a logical workflow for supplier selection to aid researchers in making informed procurement decisions.

Commercial Availability of Enantiomers

The (R)- and (S)-enantiomers of this compound are available from a range of specialized chemical suppliers. The table below summarizes key quantitative data from various vendors to facilitate a comparative analysis based on purity, enantiomeric excess, and other specifications.

| Supplier | Product Name/Synonym | Enantiomer | CAS Number | Purity/Enantiomeric Purity |

| Chem-Impex | Boc-(R)-3-Thienylglycine | (R) | 33130-97-1 | ≥ 99.5% (Chiral HPLC)[1] |

| Boc-(S)-3-thienylglycine | (S) | 910309-12-5 | ≥ 99% (HPLC)[2] | |

| J&K Scientific | Boc-(S)-3-thienylglycine | (S) | 910309-12-5 | Purity by HPLC ≥ 99%[3] |

| CP Lab Safety | Boc-(R)-3-thienylglycine | (R) | 33130-97-1 | min 97.5% (HPLC)[4] |

| Aapptec | Boc-D-Gly(3-Thienyl)-OH | (R) | 33130-97-1 | Data provided in Certificate of Analysis[5] |

| Synthonix Corp. | This compound | Racemic | 40512-57-0 | 97%[6] |

| BLDpharm | This compound | Racemic | 40512-57-0 | Data provided upon request[7] |

Experimental Protocols

Detailed experimental protocols are essential for the verification of identity and enantiomeric purity of the procured material. Below are representative methodologies for the synthesis and chiral analysis of this compound.

Synthesis of Enantiomerically Pure this compound (Adapted Protocol)

Materials:

-

(R)- or (S)-2-amino-2-(3-thiophenyl)acetic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-amino-2-(3-thiophenyl)acetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain the enantiomerically pure this compound.

Determination of Enantiomeric Purity by Chiral HPLC (Adapted Protocol)

The enantiomeric excess (e.e.) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC). The following is an adapted method based on protocols for similar N-protected amino acids.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a solution of the racemic this compound to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of the synthesized or purchased enantiomerically pure compound.

-

Integrate the peak areas for both enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (% e.e.) using the following formula:

% e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Supplier Selection and Qualification Workflow

The selection of a reliable supplier is a critical step in the drug development process. The following workflow diagram, generated using Graphviz, outlines a logical process for qualifying and selecting a supplier for enantiomerically pure this compound.

Caption: Supplier selection workflow for chiral building blocks.

Synthesis and Analysis Logical Workflow

The following diagram illustrates the logical flow from the synthesis of the chiral building block to its final quality control analysis.

Caption: Workflow for synthesis and analysis of the chiral compound.

References

Stability of Boc-Protected Thiophenylglycine Under Storage Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of N-tert-butoxycarbonyl-S-phenyl-L-cysteine, commonly referred to as Boc-protected thiophenylglycine. Due to the limited availability of specific, long-term stability data in published literature for this particular compound, this document synthesizes information based on established principles of chemical stability for the tert-butoxycarbonyl (Boc) protecting group and the thioether functional group. It outlines potential degradation pathways, recommended storage conditions, and detailed protocols for conducting stability and forced degradation studies. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for handling, storing, and evaluating the stability of Boc-protected thiophenylglycine and structurally related compounds.

Introduction

Boc-protected thiophenylglycine is a valuable building block in peptide synthesis and drug discovery. The stability of this reagent is critical for ensuring the reproducibility of synthetic protocols and the purity of the final products. The molecule incorporates two key functional groups that influence its stability profile: the acid-labile Boc protecting group on the amine and the oxidatively sensitive thioether linkage. Understanding the interplay of these groups under various environmental conditions is paramount for maintaining the integrity of the material during storage and handling.

This guide will explore the principal factors affecting the stability of Boc-protected thiophenylglycine, including temperature, humidity, light, and atmospheric oxygen. It will also present a systematic approach to evaluating its stability through forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Predicted Stability Profile and Potential Degradation Pathways

The stability of Boc-protected thiophenylglycine is primarily dictated by the lability of the Boc group under acidic conditions and the susceptibility of the thioether to oxidation.[1][2]

Hydrolytic Degradation (Acid-Catalyzed)

The Boc group is notoriously sensitive to acid.[3] Under acidic conditions, it undergoes cleavage to yield the free amine, tert-butanol, and carbon dioxide. While generally stable at neutral and basic pH, exposure to acidic contaminants in solvents or on storage container surfaces can initiate this degradation pathway.

Oxidative Degradation

The thioether is the most likely site of oxidation.[1][4] Atmospheric oxygen, or more aggressive oxidizing agents, can oxidize the sulfur atom to a sulfoxide and subsequently to a sulfone. This process can be accelerated by exposure to light and elevated temperatures.

The proposed primary degradation pathways are illustrated in the diagram below.

Recommended Storage Conditions

To minimize degradation and ensure a long shelf-life, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential hydrolytic and oxidative degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidative degradation. |

| Light | Protect from light (amber vial) | Light can catalyze oxidative degradation. |

| Humidity | Store in a desiccated environment | Prevents moisture absorption which could contribute to hydrolysis if acidic impurities are present. |

Hypothetical Stability Data

The following tables present hypothetical stability data for Boc-protected thiophenylglycine under various storage conditions. These tables are for illustrative purposes to guide researchers in what to expect and how to structure their own stability studies.

Table 1: Hypothetical Stability of Boc-Thiophenylglycine at Different Temperatures (12 Months, Protected from Light, Inert Atmosphere)

| Temperature | Time (Months) | Purity (%) | Boc-Thiophenylglycine Sulfoxide (%) | Thiophenylglycine (%) |

| 2-8°C | 0 | 99.5 | <0.1 | <0.1 |

| 3 | 99.4 | <0.1 | 0.1 | |

| 6 | 99.2 | 0.1 | 0.2 | |

| 12 | 99.0 | 0.2 | 0.3 | |

| 25°C / 60% RH | 0 | 99.5 | <0.1 | <0.1 |

| 3 | 98.0 | 0.5 | 0.5 | |

| 6 | 96.5 | 1.0 | 1.0 | |

| 12 | 93.0 | 2.5 | 2.0 | |

| 40°C / 75% RH | 0 | 99.5 | <0.1 | <0.1 |

| 3 | 95.0 | 1.5 | 1.5 | |

| 6 | 90.0 | 3.5 | 3.0 | |

| 12 | 82.0 | 7.0 | 5.0 |

Table 2: Hypothetical Forced Degradation Data for Boc-Thiophenylglycine

| Stress Condition | Duration | Purity (%) | Boc-Thiophenylglycine Sulfoxide (%) | Thiophenylglycine (%) | Other Degradants (%) |

| 0.1 M HCl | 24 h | 45.2 | 1.5 | 50.3 | 3.0 |

| 0.1 M NaOH | 24 h | 98.5 | 0.5 | <0.1 | 1.0 |

| 10% H₂O₂ | 24 h | 15.7 | 70.1 | 1.2 | 13.0 |

| Heat (80°C) | 48 h | 92.3 | 4.2 | 1.5 | 2.0 |

| Photostability (ICH Q1B) | 1.2 million lux hours | 97.1 | 1.8 | 0.3 | 0.8 |

Experimental Protocols

A comprehensive stability study of Boc-protected thiophenylglycine should involve a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is suitable for separating the parent compound from its potential degradation products.[5][6][7]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Sample Diluent: Acetonitrile/Water (50:50)

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[3][8]

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve the sample in 10% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

-

Photodegradation: Expose the solid sample to light as per ICH Q1B guidelines.

Samples should be analyzed by the validated HPLC method. Peak purity of the parent peak should be assessed using a photodiode array detector. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.

The general workflow for a stability study is depicted in the following diagram.

Conclusion

References

- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. biomedres.us [biomedres.us]

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-(Boc-amino)-2-(3-thiophenyl)acetic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction